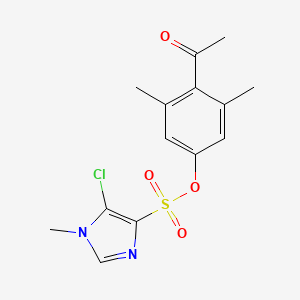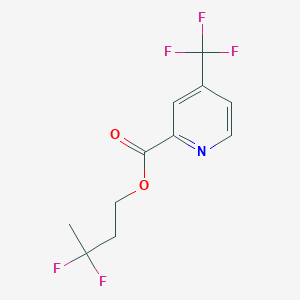
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide, commonly known as AMPP, is a pyrrole-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMPP is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
作用機序
AMPP is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, AMPP inhibits the activity of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
AMPP has been shown to have a variety of biochemical and physiological effects, including inhibiting the growth of cancer cells, modulating the activity of ion channels, and inducing apoptosis. In addition, AMPP has been shown to have anti-inflammatory and analgesic effects, which could have implications for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
One of the main advantages of using AMPP in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. However, one limitation of using AMPP is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on AMPP. One area of interest is the development of more potent analogs of AMPP, which could have improved efficacy in certain applications. Another area of interest is the investigation of the role of CK2 in various cellular processes, which could lead to the discovery of new therapeutic targets. Finally, the potential applications of AMPP in drug discovery and development warrant further investigation.
合成法
AMPP is synthesized using a variety of methods, including the reaction of 4-acetamido-3-methylphenylboronic acid with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid, or the reaction of 4-acetamido-3-methylphenylamine with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid. The resulting compound is then purified using column chromatography to obtain pure AMPP.
科学的研究の応用
AMPP has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, AMPP has shown promising results as a potential anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In neuroscience, AMPP has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In drug discovery, AMPP has been used as a scaffold for the development of new drugs.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-14-17(5-6-18(15)21-16(2)25)22-20(26)19-4-3-7-24(19)9-8-23-10-12-27-13-11-23/h3-7,14H,8-13H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGUTMXSSLTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2CCN3CCOCC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
